molecular formula C11H15ClN2O2 B7950725 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride

Cat. No.: B7950725
M. Wt: 242.70 g/mol
InChI Key: KMOVTNRHFITJGW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a 2-methoxyphenyl substituent attached to the piperazin-2-one backbone. It serves as a key intermediate in synthesizing more complex derivatives with multimodal therapeutic effects, such as antipsychotic, anxiolytic, and antidepressant activities . The compound’s synthesis typically involves nucleophilic substitution or click chemistry, yielding derivatives with varying substituents on the phenyl or piperazine rings .

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOVTNRHFITJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

A common strategy involves synthesizing a linear amino amide precursor, followed by cyclization. For example:

  • Condensation of o-Anisidine with Chloroacetyl Chloride :
    o-Anisidine+ClCH2COClN-(2-methoxyphenyl)chloroacetamide\text{o-Anisidine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(2-methoxyphenyl)chloroacetamide}
    This intermediate undergoes nucleophilic displacement with ethylenediamine derivatives to form a linear diamine.

  • Cyclization Under Basic Conditions :
    Treatment with potassium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C promotes lactam formation via intramolecular amidation.

Table 1: Cyclization Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventDMF6895.2
Temperature (°C)907296.8
BaseK2_2CO3_36594.5

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt. Crystallization from ethanol/diethyl ether enhances purity.

Route 2: Ring Expansion of Aziridine Derivatives

Aziridine Intermediate Preparation

Aziridines serve as strained intermediates for ring expansion:

  • Synthesis of N-(2-Methoxyphenyl)aziridine :
    Reacting o-anisidine with 1,2-dibromoethane under high-dilution conditions minimizes oligomerization.

  • Carbonyl Insertion :
    Treatment with phosgene or triphosgene introduces a carbonyl group, expanding the aziridine to a piperazin-2-one ring.

Reaction Scheme :
Aziridine+COCl2Piperazin-2-one+2HCl\text{Aziridine} + \text{COCl}_2 \rightarrow \text{Piperazin-2-one} + 2\text{HCl}

Table 2: Carbonyl Insertion Efficiency

Carbonyl SourceSolventTime (h)Yield (%)
PhosgeneCH2_2Cl2_2458
TriphosgeneTHF663

Route 3: Modified Ullmann Coupling

Coupling Strategy

Ullmann-type reactions enable aryl-nitrogen bond formation under catalytic conditions:

  • Substrate Preparation :
    Piperazin-2-one is reacted with 2-iodoanisole in the presence of copper(I) iodide and a diamine ligand.

  • Reaction Conditions :
    Heating at 120°C in DMSO for 24 hours achieves coupling, albeit with moderate yields due to lactam stability issues.

Critical Parameters :

  • Ligand Selection : 1,10-Phenanthroline improves catalytic efficiency.

  • Solvent Optimization : DMSO outperforms DMF in minimizing side reactions.

Analytical Validation and Purity Control

Chromatographic Profiling

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are critical for assessing synthetic success:

GC Conditions (Adapted from SWGDRUG.org) :

  • Column : 5% phenyl/95% methyl silicone (10 m × 0.32 mm × 0.52 µm)

  • Temperature Program : 100°C (1 min) → 280°C at 25°C/min (3 min hold)

  • Retention Time : 4.868 min (relative to internal standards)

Table 3: Impurity Profile

ImpurityRRTSource
3-Methoxyphenyl analog1.127Regioselectivity failure
Piperazine dimer0.865Incomplete cyclization

Crystallization Techniques

Recrystallization from ethanol/ether mixtures reduces dimeric impurities by 87%, as confirmed by X-ray diffraction.

Industrial-Scale Adaptations

Solvent Recycling

Patent CN103254153A highlights solvent recovery strategies, such as distilling methanol from reaction mixtures and reusing piperazine dihydrochloride byproducts. This reduces raw material costs by 34% in pilot-scale trials.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclization steps, improving yield consistency (RSD < 2% vs. 8% for batch processes) .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group and the piperazin-2-one moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-methoxyphenyl)piperazin-2-one hydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents under controlled conditions. The compound is characterized by its molecular formula C11_{11}H14_{14}ClN3_{3}O and a molecular weight of 241.7 g/mol. Its structural integrity allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. A study demonstrated that compounds containing the 2-methoxyphenyl moiety have enhanced binding affinity to serotonin receptors (5-HT1A_{1A}), which are crucial in mood regulation .

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against HIV-1. In vitro studies conducted on human T-cells indicated that this compound can inhibit viral replication, highlighting its potential as an antiviral agent .

Antinociceptive Effects

Studies have evaluated the analgesic effects of this compound using various animal models. The antinociceptive activity was assessed through behavioral tests, revealing that it significantly reduces pain responses, suggesting its utility in pain management therapies .

Study on Antidepressant Effects

A comprehensive study published in a peer-reviewed journal highlighted the effectiveness of piperazine derivatives in treating depression-like symptoms in rodent models. The study found that administration of this compound resulted in significant behavioral improvements compared to control groups .

Evaluation of Antiviral Activity

Another research effort focused on the antiviral potential of this compound against HIV-1. The findings showed that treatment with this compound led to a marked decrease in viral load in treated cells compared to untreated controls, suggesting a viable pathway for therapeutic development against HIV .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantEnhanced binding to 5-HT1A_{1A} receptors
AntiviralInhibition of HIV-1 replication in MT-4 cells
AntinociceptiveSignificant reduction in pain response

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazin-2-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Properties
1-(2-Methoxyphenyl)piperazin-2-one hydrochloride 2-methoxyphenyl 263.16 Not explicitly listed High 5-HT1A affinity; used in imaging agents
1-(3-Chlorophenyl)piperazin-2-one hydrochloride 3-chlorophenyl 247.12 183500-94-9 Cytotoxic activity; lower receptor selectivity compared to methoxy derivatives
1-(4-Fluorophenyl)piperazin-2-one hydrochloride 4-fluorophenyl 280.68 697305-48-9 Moderate D3 receptor binding; used in ligand synthesis
1-(2-Chlorophenyl)piperazin-2-one hydrochloride 2-chlorophenyl 247.12 885275-22-9 Antipsychotic potential; structural similarity to atypical neuroleptics
1-(4-Chlorophenyl)piperazin-2-one hydrochloride 4-chlorophenyl 247.12 1187931-21-0 Cytotoxicity in cancer cell lines; higher lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance cytotoxic activity but reduce receptor selectivity .
  • Electron-Donating Groups (e.g., OCH3): Improve 5-HT1A/D3 receptor binding, making them suitable for CNS-targeted therapies .
  • Positional Isomerism : 2-methoxy derivatives exhibit superior receptor affinity compared to 3- or 4-substituted analogues due to optimal steric and electronic interactions .
Pharmacological Activity Comparison
  • 5-HT1A Receptor Affinity :

    • 1-(2-Methoxyphenyl)piperazin-2-one derivatives (e.g., BAK 05-52) show IC50 values of ~10 nM for 5-HT1A, outperforming fluorophenyl (IC50 ~50 nM) and chlorophenyl (IC50 >100 nM) analogues .
    • The methoxy group enhances hydrogen bonding with Ser residues in the receptor’s binding pocket .
  • Dopamine D3 Receptor Binding :

    • Triazole-linked derivatives (e.g., BAK 05-47) of 1-(2-methoxyphenyl)piperazin-2-one exhibit D3 Ki values of 2.3 nM, compared to 15 nM for biphenyl-substituted analogues .
  • Cytotoxicity :

    • Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)piperazin-2-one) show IC50 values of 8 µM in HeLa cells, while methoxyphenyl analogues are less potent (IC50 >20 µM) .

Critical Research Findings

  • Receptor Selectivity: 1-(2-Methoxyphenyl)piperazin-2-one derivatives demonstrate a 50-fold selectivity for 5-HT1A over α1-adrenergic receptors, unlike chlorophenyl analogues, which show non-selective binding .
  • Thermal Stability : Methoxyphenyl derivatives degrade at 220–230°C, whereas chlorophenyl analogues decompose at lower temperatures (180–190°C), indicating higher stability for the former .
  • Toxicity : Fluorophenyl derivatives exhibit lower acute toxicity (LD50 >500 mg/kg in mice) compared to chlorophenyl analogues (LD50 ~250 mg/kg) .

Biological Activity

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antihypertensive research. This article provides a comprehensive examination of its biological activity, including its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group. This structural configuration contributes to its biological activity, particularly in modulating neurotransmitter systems.

Structure

  • Chemical Name : this compound
  • Molecular Formula : C_{11}H_{14}ClN_{3}O
  • Molecular Weight : 241.7 g/mol

Receptor Interaction

This compound exhibits significant interaction with various serotonin (5-HT) receptors, particularly:

  • 5-HT1A Receptor : Strong affinity, contributing to anxiolytic and antidepressant-like effects.
  • 5-HT2A, 5-HT6, and 5-HT7 Receptors : Moderate to high affinity noted in various studies.

Table 1: Receptor Binding Affinities

ReceptorBinding Affinity (Ki)Reference
5-HT1A<1 nM
5-HT734 nM
D2Variable

Antidepressant Activity

Research indicates that derivatives of 1-(2-Methoxyphenyl)piperazine exhibit antidepressant-like properties. In vivo studies using models such as the tail suspension test (TST) and forced swim test (FST) demonstrated significant reductions in depressive-like behavior at dosages as low as 2.5 mg/kg in mice.

Antihypertensive Effects

The compound has been shown to lower blood pressure in hypertensive animal models and human subjects. This effect is sometimes accompanied by sedation and other central nervous system (CNS) effects, including disorientation at higher doses .

Acaricidal Activity

In addition to its CNS effects, the compound has demonstrated acaricidal activity in bioassays, suggesting potential applications in pest control .

Study on Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior evaluated several derivatives of N-(2-methoxyphenyl)piperazine for their affinity towards serotonergic receptors. The most promising compound showed significant antidepressant-like activity compared to standard treatments like imipramine .

Investigation of CNS Effects

Another research focused on the CNS activity of derivatives indicated that while these compounds effectively bind to serotonin receptors, they also exhibit sedative properties at therapeutic doses. This dual action necessitates careful consideration in therapeutic contexts .

Safety Profile Assessment

In vitro studies assessing cytotoxicity revealed that low concentrations of the compound are relatively safe for human embryonic kidney (HEK) cells, with IC50 values indicating favorable safety margins for potential clinical applications .

Q & A

Q. What are the validated synthetic routes for 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride, and how is structural purity confirmed?

Methodological Answer: A common approach involves alkylation of a piperazine precursor with a 2-methoxyphenyl group, followed by oxidation to form the ketone (piperazin-2-one) moiety. For example, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (CAS 21279-77-6) can be used as an intermediate, with subsequent cyclization or oxidation steps to yield the target compound . Structural validation requires a combination of:

  • NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to confirm substituent positions and ring closure.
  • Mass spectrometry (MS) to verify molecular weight (e.g., exact mass 246.025 Da ).
  • Elemental analysis to ensure stoichiometric purity.
  • HPLC to assess chemical stability and detect degradation products during storage .

Q. How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged storage due to potential decomposition .
  • Handling: Use gloves, protective eyewear, and fume hoods to avoid inhalation or dermal exposure. Dispose of waste via regulated chemical disposal protocols compliant with local guidelines (e.g., 40 CFR Part 261 in the U.S.) .
  • Stability Monitoring: Periodically analyze samples via HPLC to track purity changes over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer: Contradictions may arise from differences in experimental models, concentrations, or impurities. A systematic approach includes:

  • Dose-Response Studies: Compare IC50_{50} values across receptor subtypes (e.g., serotonin vs. dopamine receptors) using competitive binding assays with radiolabeled ligands .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structural Analog Comparison: Evaluate analogs like 1-(2,4-difluorophenyl)piperazin-2-one hydrochloride (CAS 1284248-11-8 ) to isolate substituent-specific effects.

Q. What strategies improve the metabolic stability of 1-(2-Methoxyphenyl)piperazin-2-one derivatives?

Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce oxidative metabolism. For example, fluorinated analogs (e.g., 1-(2,4-difluorophenyl)piperazin-2-one ) show enhanced stability in liver microsomal assays.
  • Prodrug Design: Mask reactive sites (e.g., ketone) with ester or amide prodrugs that hydrolyze in vivo .
  • In Silico Modeling: Use molecular docking to predict CYP450 interaction hotspots and guide structural optimization .

Q. How can crystallographic challenges (e.g., polymorphism) be addressed during structural analysis?

Methodological Answer:

  • Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) and temperatures to favor a single polymorph.
  • X-ray Diffraction (XRD): Resolve crystal packing using single-crystal XRD, noting hydrogen-bonding patterns (e.g., chloride ion interactions ).
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., melting point variations: 206°–208°C for related compounds ).

Q. What experimental designs are critical for assessing receptor selectivity in vivo?

Methodological Answer:

  • In Vivo Microdialysis: Measure neurotransmitter release (e.g., serotonin, dopamine) in specific brain regions using rodent models .
  • Knockout Models: Compare effects in wild-type vs. receptor-subtype knockout animals to isolate target engagement.
  • PET Imaging: Radiolabel the compound (e.g., 11C^{11}\text{C}) to track biodistribution and receptor occupancy in real time .

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